REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.[C:15]([NH2:24])(=O)[C:16]1[C:17](=[CH:19][CH:20]=[CH:21][CH:22]=1)[OH:18]>C1(C)C(C)=CC=CC=1>[OH:18][C:17]1[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=1[C:15]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:10])[N:24]=1
|
Name
|
|
Quantity
|
1.29 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.891 kg
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 10° C. to 15° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
ADDITION
|
Details
|
After addition reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was gradually heated at 80° C.-126° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was distilled out
|
Type
|
ADDITION
|
Details
|
Methanol was added in the reaction mass at 70° C.-80° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
gradually cooled the reaction mass at 25-30° C
|
Type
|
FILTRATION
|
Details
|
Filtered the solid
|
Type
|
WASH
|
Details
|
washed with Methanol
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
Dry the obtained solid at 55-60° C. under vacuum tray drier
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |